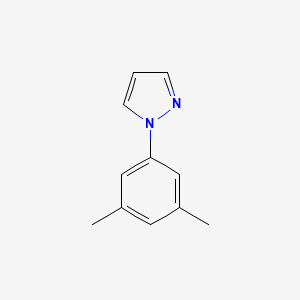

1-(3,5-Dimethylphenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dimethylphenyl)-1H-pyrazole: is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 3,5-dimethylphenyl group in this compound adds unique properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1H-pyrazole can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This reaction typically occurs in a water phase, reducing the use of organic solvents and simplifying the process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as crystallization using isopropanol-aqueous solutions can be employed to improve product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into hydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

The search results provide information on pyrazole derivatives and their biological activities, but none specifically focus on "1-(3,5-Dimethylphenyl)-1H-pyrazole." However, some results discuss pyrazoles with anti-inflammatory, anti-microbial, and anti-cancer applications, which may be relevant .

Pyrazole Derivatives: Biological Activities

Pyrazoles have a wide array of biological activities, including anti-microbial, anti-fungal, anti-tubercular, and anti-inflammatory properties .

Anti-inflammatory Applications

- Pyrazole-4-carbaldehydes A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for anti-inflammatory activities, with some exhibiting maximum activity compared to diclofenac sodium .

- Pyrazole Derivatives A new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), showed anti-inflammatory activity comparable to diclofenac sodium and celecoxib .

- 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives In an in vivo study using a carrageenan-induced rat paw edema model, four derivatives (10a, 10e, 10f, and 10g) were more potent than ibuprofen at 3 hours .

- 3,5-diaryl pyrazole derivatives Certain compounds in a series of 3,5-diaryl pyrazole derivatives showed IL-6 inhibitory activity, while others inhibited TNF-α actively .

- 4-thiazolyl pyrazolyl derivatives In a study of 4-thiazolyl pyrazolyl derivatives, compounds 10a and 10b were the most potent anti-inflammatory agents, using indomethacin as the standard drug .

- 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one The compound (24) showed better anti-inflammatory and analgesic activities at doses of 25, 50, and 100 mg/kg p.o. using phenylbutazone as the standard drug .

- 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone Compounds 3a, 3c, and 3g exhibited promising IL-6 inhibitory activity using dexamethasone as the standard drug .

Anti-microbial Applications

- 1,5-diaryl pyrazole A group of novel 1,5-diaryl pyrazoles were synthesized, and compound 11 showed good antibacterial activity. The presence of a 4-piperidine moiety enhances the activity .

- Pyrazole containing 2,4-disubstituted oxazol-5-one Compound 3d showed the highest activity against ampicillin and ketoconazole as standard drugs .

- 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives Compound 4b showed promising results against Bacillus coccus, Bacillus subtilis, E. coli, Proteus vulgaris, and the fungi Aspergillus niger .

Anti-cancer Applications

- Various pyrazole derivatives have been evaluated for anticancer potential against different cancer cell lines, with some compounds showing significant inhibition and potential for kinase inhibition .

- Several pyrazole derivatives displayed significant inhibition with an IC50 = 0.19 µM; anti-cancer assays showed many derivatives displaying maximum anticancer potential against WM266.4 and A375 with IC50 = 1.50 to 1.32 µM, i.e., equivalent to vemurafenib .

Other Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-(3,5-Dimethylphenyl)-2-pyrazoline-5-one

- 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone

- 1-(3,5-Dimethylphenyl)-1,3-benzoxazole

Comparison: 1-(3,5-Dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the 3,5-dimethylphenyl group can influence its interaction with biological targets and its overall pharmacokinetic profile .

Q & A

Q. (Basic) What are the common synthetic routes for preparing 1-(3,5-Dimethylphenyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Answer: Traditional synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine reacts with α,β-unsaturated ketones under acidic or basic conditions in ethanol or methanol, with isolation via crystallization or distillation . Optimization includes adjusting solvent polarity, temperature, and catalyst use (e.g., transition metals) to reduce by-products. Microwave-assisted synthesis (e.g., for anti-HCV derivatives) improves efficiency and yield by enabling rapid, controlled heating .

Q. (Advanced) How can researchers design experiments to evaluate the biological activity (e.g., anti-HCV, anticancer) of this compound derivatives?

Answer: Use in vitro assays to screen derivatives. For anti-HCV activity, employ replicon systems to measure viral RNA replication inhibition. For anticancer activity, conduct cytotoxicity assays (e.g., MTT) on cancer cell lines. Validate selectivity using non-cancerous cells. Dose-response curves and IC50 calculations are critical. Structural analogs with electron-withdrawing substituents (e.g., aroyl groups) show enhanced activity, requiring SAR studies .

Q. (Basic) What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- 1H NMR : Assign protons using δ values (e.g., δ 7.90 and 7.71 for aromatic protons) .

- GCMS : Confirm molecular weight (e.g., m/z matching literature) .

- XRD : Determine crystal structure (e.g., monoclinic systems) and intermolecular interactions .

- FTIR : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Q. (Advanced) What strategies are effective in analyzing contradictory data from different synthetic batches of this compound?

Answer: Compare reaction parameters (catalyst loading, solvent, temperature) across batches. Use HPLC to detect impurities and NMR to confirm structural consistency. For yield discrepancies, evaluate purification methods (e.g., column chromatography vs. recrystallization). Continuous flow processes may improve reproducibility by minimizing human error .

Q. (Basic) What are the key considerations in selecting catalysts for pyrazole derivative synthesis?

Answer: Catalysts like palladium enhance cyclopalladation reactions, forming stable metal complexes. Selectivity depends on ligand steric/electronic properties. For example, electron-deficient aryl groups in 3,5-diphenylpyrazoles improve palladacycle stability, critical for catalytic applications .

Q. (Advanced) How can computational chemistry aid in predicting the reactivity of this compound in metal-organic frameworks (MOFs)?

Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict ligand-metal binding affinity. Molecular docking models interactions with biological targets (e.g., HCV NS5B polymerase). These tools guide functionalization strategies to enhance catalytic or bioactive performance .

Q. (Basic) What safety protocols are recommended when handling pyrazole derivatives during synthesis?

Answer: Use PPE (nitrile gloves, lab coats, goggles), conduct reactions in fume hoods, and avoid skin contact with intermediates (e.g., nitro-substituted derivatives). Follow SDS guidelines for waste disposal, particularly for halogenated by-products .

Q. (Advanced) How to investigate the role of substituents on the pyrazole ring in modulating biological or catalytic properties?

Answer: Perform systematic substituent variation (e.g., electron-donating/withdrawing groups) and compare:

- Biological activity : Test derivatives in dose-dependent assays (e.g., anti-HCV EC50 values).

- Catalytic activity : Evaluate palladacycle performance in cross-coupling reactions.

Steric effects from 3,5-dimethyl groups may enhance thermal stability in catalysts or improve binding affinity in bioactive compounds .

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)pyrazole |

InChI |

InChI=1S/C11H12N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12-13/h3-8H,1-2H3 |

InChI Key |

JTZKQLLEXLUULJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CC=N2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.